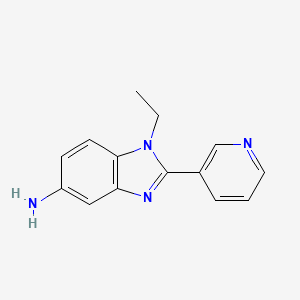![molecular formula C12H18BNO4 B13882123 [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid: is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is known for its role in cross-coupling reactions, particularly in the formation of carbon-carbon bonds, which are essential in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the reaction of 4-(dimethylamino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the boronic acid and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include phenols, amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid is widely used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals .
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its boronic acid group can interact with biological molecules, providing insights into biochemical pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, especially in the treatment of cancer and infectious diseases .
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .
Mécanisme D'action
The mechanism of action of [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 4-(Dimethylamino)phenylboronic acid
- Pinacol boronic esters
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to similar compounds, [4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid exhibits unique reactivity due to the presence of both the dimethylamino and boronic acid groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in synthetic applications .
Propriétés
Formule moléculaire |
C12H18BNO4 |
|---|---|
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
[4-[4-(dimethylamino)-4-oxobutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-14(2)12(15)4-3-9-18-11-7-5-10(6-8-11)13(16)17/h5-8,16-17H,3-4,9H2,1-2H3 |
Clé InChI |
CZTZHWSZALSIQA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCCC(=O)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


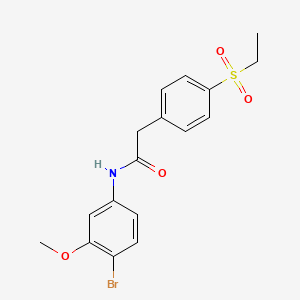
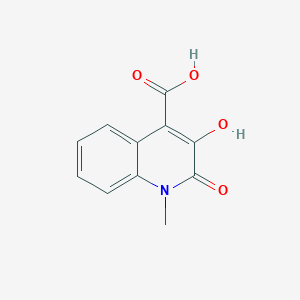
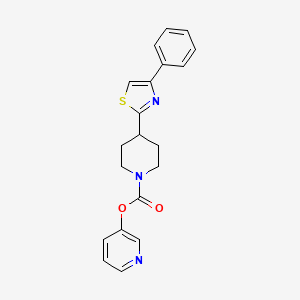
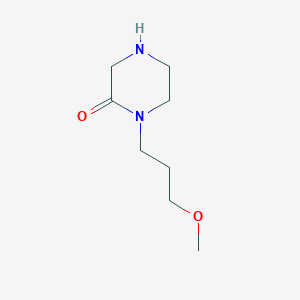
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)

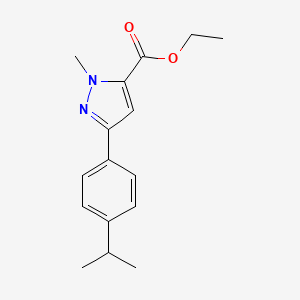
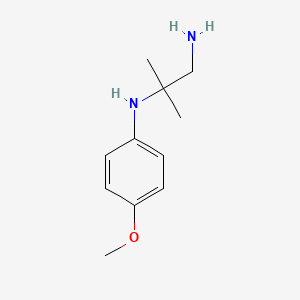
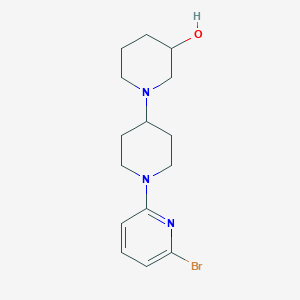

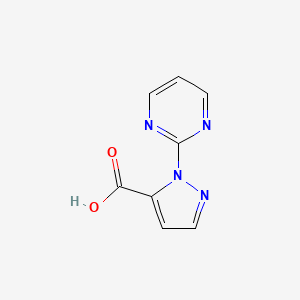
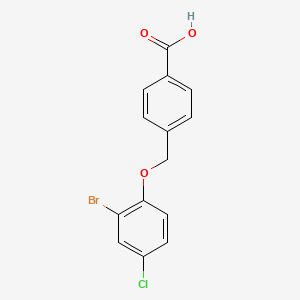
![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
